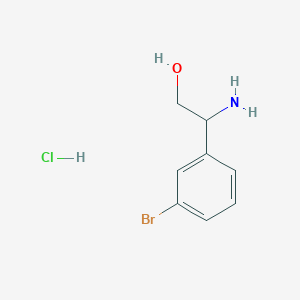

2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVIGGHRMIPLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421603-70-4 | |

| Record name | 2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride

CAS Number: 2829292-62-6

Introduction

(R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest to the pharmaceutical and fine chemical industries.[1][2][3] Its structural motif, featuring a stereocenter and a substituted phenyl ring, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While specific experimental data for (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is not widely published, data for analogous compounds and in silico predictions provide valuable insights.

| Property | Value/Information | Source |

| CAS Number | 2829292-62-6 | [1][2] |

| Molecular Formula | C₈H₁₁BrClNO | [1][2] |

| Molecular Weight | 252.54 g/mol | [1][2] |

| IUPAC Name | (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | 245 °C (decomposes) for the regioisomer 2-amino-1-(3-bromophenyl)ethanol hydrochloride (CAS 14615-28-2) | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [3] |

Synthesis and Purification

The stereoselective synthesis of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol is a critical step in its utilization. Several strategies can be employed, primarily focusing on asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

The direct synthesis of the desired (R)-enantiomer offers an efficient route, avoiding the loss of 50% of the material inherent in classical resolution. Key methodologies include:

-

Asymmetric Reduction of α-Amino Ketones: A common and effective method involves the enantioselective reduction of a corresponding α-amino ketone precursor. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. European Patent EP0924194B1 describes processes for producing optically active (R)-2-amino-1-phenylethanol derivatives through the asymmetric reduction of the corresponding aminoketone, a method that could be adapted for this target molecule.

-

Chemoenzymatic Methods: Biocatalysis offers a green and highly selective alternative. Enzymes such as ketoreductases can reduce a prochiral ketone precursor to the desired chiral alcohol with high enantiomeric excess.

Chiral Resolution of Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol

An alternative to asymmetric synthesis is the preparation of the racemic amino alcohol followed by separation of the enantiomers.

A plausible synthetic route to the racemic free base is outlined below, based on the synthesis of the regioisomer 2-amino-1-(3-bromophenyl)ethan-1-ol.[5]

Protocol: Synthesis of Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol (Illustrative)

This protocol is adapted from the synthesis of a regioisomer and should be optimized for the target molecule.

Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethan-1-ol

-

Dissolve 3-bromoacetophenone in a suitable solvent (e.g., methanol).

-

Add sodium borohydride (NaBH₄) portion-wise at 0°C to reduce the ketone to the corresponding alcohol, 1-(3-bromophenyl)ethan-1-ol.

-

Convert the alcohol to a suitable leaving group (e.g., by tosylation with tosyl chloride and a base).

-

Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 2-azido-1-(3-bromophenyl)ethan-1-ol.

Step 2: Reduction of the Azide to the Amine

-

Dissolve the 2-azido-1-(3-bromophenyl)ethan-1-ol in a solvent such as THF.

-

Add a reducing agent, for example, triphenylphosphine followed by water, and heat the mixture.[5]

-

After the reaction is complete, perform an aqueous workup to isolate the crude racemic 2-amino-1-(3-bromophenyl)ethan-1-ol.

-

Purify the product by column chromatography.

Chiral Resolution Protocol:

-

Dissolve the racemic amino alcohol in a suitable solvent.

-

Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid), to form diastereomeric salts.

-

Utilize the differential solubility of the diastereomeric salts to selectively crystallize one diastereomer.

-

Isolate the desired diastereomer by filtration.

-

Treat the isolated salt with a base to liberate the free (R)-amino alcohol.

-

Finally, treat the free base with hydrochloric acid to yield (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.

Diagram: Synthetic and Resolution Workflow

Caption: General workflow for the synthesis of the racemic amino alcohol and subsequent chiral resolution.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the 3-bromophenyl ring, a multiplet for the chiral methine proton (CH-N), and multiplets for the diastereotopic methylene protons of the CH₂-OH group. The amino and hydroxyl protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the six carbons of the aromatic ring (with the carbon attached to bromine showing a characteristic lower intensity), the chiral carbon (C-N), and the methylene carbon (C-OH).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₈H₁₀BrNO) and characteristic fragmentation patterns.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing both chemical and enantiomeric purity.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amino alcohols.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and compare the retention times of the peaks to those of known standards of the (R) and (S) enantiomers, if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Diagram: Analytical Workflow for Quality Control

Caption: A typical analytical workflow for the quality control of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.

Applications in Research and Drug Development

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry. They are key components in a variety of pharmaceuticals, including beta-blockers, antiviral agents, and other therapeutics.

While specific, documented applications for (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride are not prevalent in publicly accessible literature, its structure suggests its potential as a key intermediate in the synthesis of novel drug candidates. For instance, a structurally similar compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, is a known intermediate in the synthesis of Mirabegron, a β₃ adrenergic receptor agonist. This suggests that the title compound could be a valuable building block for developing analogs or new chemical entities targeting similar biological pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. While a specific Material Safety Data Sheet (MSDS) for this CAS number is not widely available, data from analogous compounds should be considered.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult a comprehensive and up-to-date Safety Data Sheet before handling this compound.

Conclusion

(R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral building block with considerable potential for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its stereoselective synthesis, while requiring careful planning and execution, can be achieved through established methods of asymmetric synthesis or chiral resolution. The analytical techniques outlined in this guide provide a framework for ensuring the quality and purity of this important intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, compounds like this will play an increasingly vital role in the discovery and development of new medicines.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data for "Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction". Retrieved from [Link]

-

Chemsrc. (2025). 2-(3-bromophenyl)ethanol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for "A highly efficient and reusable CuFe2O4@KIT-6 catalyst for the asymmetric transfer hydrogenation of ketones". Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information for "Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine". Retrieved from [Link]

-

cas.lookchem.com. (n.d.). (R)-2-amino-1-phenylethanol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromophenyl)ethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(3-bromophenyl)ethanol. Retrieved from [Link]

-

Anbu Chem. (n.d.). (2R)-2-AMINO-2-(4-BROMOPHENYL)ETHAN-1-OL HCl. Retrieved from [Link]

-

Zaidlewicz, M., et al. (2001). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Chemspace. (n.d.). 2-amino-2-(3-bromophenyl)ethan-1-ol. Retrieved from [Link]

-

ChemRxiv. (n.d.). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from [Link]

- European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.

-

Henan Allgreen Chemical Co.,Ltd. (n.d.). 2-amino-1-(3-bromophenyl)ethanol hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

- Google Patents. (n.d.). CN112142604A - Preparation method of bromhexine hydrochloride and intermediate thereof.

-

European Patent Office. (n.d.). INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-1-(4-bromophenyl)ethan-1-ol - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]

- 2. (R)-2-氨基-2-(3-溴苯基)乙醇盐酸盐 - CAS:2829292-62-6 - 奔旗商城-科研物资一站式采购平台 [benqii.com]

- 3. 1916569-82-8 | (2R)-2-AMINO-2-(4-BROMOPHENYL)ETHAN-1-OL HCl [finechemical.net]

- 4. echemi.com [echemi.com]

- 5. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, a key chiral building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and safe handling protocols, with a primary focus on its molecular weight and its implications in experimental design.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted phenylethanolamine derivative. The presence of a bromine atom on the phenyl ring and a chiral center at the carbon bearing the amino and hydroxyl groups makes it a valuable intermediate for introducing specific pharmacophores in the synthesis of complex neuroactive compounds and other therapeutic agents.[1]

Molecular Weight and Formula

The precise molecular weight of a compound is a cornerstone of chemical synthesis and analysis. It is fundamental for stoichiometric calculations in reaction design, preparation of solutions with accurate concentrations, and for the interpretation of mass spectrometry data.

The molecular formula for this compound is C8H11BrClNO.[2][3] Based on this, the calculated molecular weight is a critical parameter for any laboratory workflow.

| Property | Value | Source(s) |

| Molecular Formula | C8H11BrClNO | [2][3] |

| Molecular Weight | 252.54 g/mol | [2][3][4] |

| Monoisotopic Mass | 250.971252 Da | [3] |

The distinction between molecular weight (average isotopic mass) and monoisotopic mass is crucial. For high-resolution mass spectrometry, the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, is the value that will be experimentally observed.

Physicochemical Characteristics

Understanding the physical properties of this compound is essential for its proper handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | 245°C (decomposition) | [3] |

| Storage Conditions | Inert atmosphere, room temperature, protect from moisture | [4][5] |

The compound's hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent degradation and maintain its structural integrity.[5]

Synthesis Pathway: A Generalized Approach

The synthesis of this compound typically involves a multi-step process. While various specific methods exist, a common strategy involves the reduction of an alpha-azido ketone precursor, followed by hydrochloride salt formation. The following is a generalized, illustrative protocol.

Illustrative Synthesis Protocol

-

Azidation of the Ketone: Start with 2-azido-1-(3-bromophenyl)ethanone. This precursor can be synthesized from the corresponding alpha-bromo ketone.

-

Stereoselective Reduction: The key step is the reduction of the keto group to a hydroxyl group and the azide to an amine. This is often achieved using a reducing agent like sodium borohydride, followed by a separate or concurrent reduction of the azide, for instance, via catalytic hydrogenation or a Staudinger reaction.[6] Biocatalytic methods using specific microorganisms or enzymes are also employed to achieve high enantioselectivity.[7][8]

-

Work-up and Extraction: The reaction mixture is typically quenched and then extracted with an organic solvent. Acid-base washes are used to purify the free amine.[6]

-

Salt Formation: The purified 2-amino-2-(3-bromophenyl)ethan-1-ol free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Isolation and Drying: The resulting solid is collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum to yield the final product.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. Due to the lack of a strong chromophore in the primary amine itself, pre-column derivatization is a common and highly effective strategy.

Protocol: Purity Analysis by RP-HPLC with OPA/FMOC Derivatization

-

Standard and Sample Preparation:

-

Prepare a stock solution of the hydrochloride salt in 0.1 N HCl.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving a precisely weighed amount in 0.1 N HCl to a known concentration.

-

-

Automated Derivatization:

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA-derivatized amino acid.

-

Flow Rate: Typically around 1.0 mL/min.

-

-

Data Analysis:

-

The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.

-

Quantification can be achieved by comparing the peak area of the sample to the calibration curve generated from the standards.

-

Caption: Workflow for HPLC analysis with pre-column derivatization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum would show characteristic signals for the aromatic protons (with splitting patterns influenced by the bromine substituent), the methine proton adjacent to the hydroxyl and amino groups, and the methylene protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the molecular ion of the free base (C8H10BrNO) at m/z corresponding to its isotopic pattern. High-resolution MS is used to confirm the elemental composition.

Applications in Drug Development

The primary utility of 2-Amino-2-(3-bromophenyl)ethan-1-ol and its hydrochloride salt lies in its role as a chiral building block in medicinal chemistry.[1]

-

Central Nervous System (CNS) Agents: It serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds. The specific stereochemistry is often crucial for biological activity.

-

Structure-Activity Relationship (SAR) Studies: The bromophenyl moiety provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the exploration of SAR and the optimization of lead compounds.[1]

-

Asymmetric Synthesis: Its defined stereocenter is leveraged to introduce chirality into larger, more complex molecules, ensuring the synthesis of enantiomerically pure drug candidates.[1]

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety.

-

Hazard Identification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] The material is hygroscopic and should be protected from moisture.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][13]

Conclusion

This compound is a specialized chemical intermediate whose precise molecular weight of 252.54 g/mol is a fundamental parameter for its effective use. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for researchers leveraging this molecule to advance the frontiers of pharmaceutical development. Adherence to strict safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

References

-

Advanced ChemBlocks. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride.

-

The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA.

-

Echemi. (n.d.). 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE.

-

Sigma-Aldrich. (2023). SAFETY DATA SHEET.

-

ChemicalBook. (n.d.). 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis.

-

MySkinRecipes. (n.d.). (2S)-2-Amino-2-(3-bromophenyl)ethanol.

-

Fisher Scientific. (2025). SAFETY DATA SHEET.

-

U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET.

-

Angene Chemical. (2021). Safety Data Sheet.

-

Chemspace. (n.d.). 2-amino-2-(3-bromophenyl)ethan-1-ol.

-

BLDpharm. (n.d.). This compound.

-

PubChem. (n.d.). 2-Amino-2-(3-bromophenyl)ethanol.

-

Enamine. (n.d.). Safety Data Sheet.

-

Henan Allgreen Chemical Co.,Ltd. (n.d.). 2-amino-1-(3-bromophenyl)ethanol hydrochloride.

-

CymitQuimica. (n.d.). This compound.

-

Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2-Amino-1-(3-bromophenyl)ethanol hydrochloride.

-

Advanced ChemBlocks. (n.d.). 2-amino-1-(2-bromophenyl)ethanol hydrochloride.

-

Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

Fluorochem. (n.d.). (S)-2-Amino-1-(3-bromophenyl)ethanol.

-

U.S. Pharmacopeia. (n.d.). Amino acid analysis.

-

PubChem. (n.d.). 2-(2-Bromophenyl)ethan-1-ol.

-

Agilent. (n.d.). Amino Acid Analysis.

-

Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)ethanol.

-

MDPI. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

Sources

- 1. (2S)-2-Amino-2-(3-bromophenyl)ethanol [myskinrecipes.com]

- 2. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]

- 3. echemi.com [echemi.com]

- 4. 1421603-70-4|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.ca [fishersci.ca]

- 6. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 7. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. agilent.com [agilent.com]

- 10. usp.org [usp.org]

- 11. angenechemical.com [angenechemical.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride from 3-Bromoacetophenone

Introduction

This guide provides a comprehensive, research-level overview of a robust synthetic pathway to 2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, a valuable building block in medicinal chemistry. This molecule belongs to the phenylethanolamine class, a structural motif present in numerous physiologically active compounds. Its analogues are also studied in the context of synthetic cathinone derivatives, making its synthesis relevant for both pharmaceutical development and forensic chemistry.[1][2]

The specified starting material for this synthesis is 3-bromoacetophenone. A logical and efficient synthetic transformation from this precursor leads to the 2-amino-1-(3-bromophenyl)ethan-1-ol isomer. It is important to note that a direct synthesis of the isomeric 2-amino-2-(3-bromophenyl)ethan-1-ol from 3-bromoacetophenone is not synthetically straightforward and would require a more complex, multi-stage approach involving carbon-carbon bond formation. Therefore, this guide will focus on the scientifically sound and widely practiced route detailed herein.

The selected strategy is a multi-step sequence that embodies core principles of modern organic synthesis:

-

α-Bromination: Introduction of a reactive handle adjacent to the carbonyl group.

-

Gabriel Synthesis: A classic and reliable method for the clean formation of a primary amine.

-

Diastereoselective Ketone Reduction: Conversion of the carbonyl to a hydroxyl group.

-

Phthalimide Deprotection: Liberation of the target primary amine.

-

Salt Formation: Conversion to the stable and crystalline hydrochloride salt.

This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and expert insights into the causality behind experimental choices.

Overall Synthetic Workflow

The complete transformation from 3-bromoacetophenone to the final hydrochloride salt is illustrated below. Each major step will be detailed in the subsequent sections.

Caption: Overall 5-step synthetic pathway.

Part 1: α-Bromination of 3-Bromoacetophenone

The initial step involves the selective bromination of the α-carbon of the acetophenone derivative. This reaction introduces a bromine atom, which serves as an excellent leaving group for the subsequent nucleophilic substitution.

Mechanism and Rationale

Under acidic conditions, the α-bromination of a ketone proceeds through an enol intermediate.[3] The reaction is acid-catalyzed because protonation of the carbonyl oxygen makes the α-proton more acidic, facilitating the formation of the enol. This enol formation is the rate-determining step of the reaction.[4] The electron-rich double bond of the enol then attacks molecular bromine in a rapid, electrophilic addition step to yield the α-brominated ketone.

Caption: Mechanism of acid-catalyzed α-bromination.

Expertise & Causality:

-

Catalyst: Acetic acid often serves as both the solvent and the acid catalyst, promoting enolization without being overly harsh.

-

Temperature Control: The reaction is typically performed at or slightly above room temperature. Careful temperature management is crucial to prevent unwanted side reactions, such as polybromination or competitive aromatic bromination.[3]

-

Reagent Addition: Bromine is usually added dropwise to maintain control over the reaction rate and temperature.

Experimental Protocol: Synthesis of 2,3'-Dibromoacetophenone

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a tube leading to a beaker with sodium thiosulfate solution to neutralize HBr gas and excess bromine).

-

Reaction Mixture: Charge the flask with 3-bromoacetophenone (1.0 eq) and glacial acetic acid (as solvent).

-

Bromine Addition: Dissolve bromine (1.0-1.1 eq) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution at room temperature over 30-60 minutes.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[5]

-

Workup: Slowly pour the reaction mixture into a beaker of ice water. The product, 2,3'-dibromoacetophenone, will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol to remove impurities.

-

Purification: Dry the solid in a vacuum oven. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

| Parameter | Value |

| Starting Material | 3-Bromoacetophenone |

| Reagent | Bromine (Br₂) |

| Solvent/Catalyst | Glacial Acetic Acid |

| Temperature | 25-30 °C |

| Typical Yield | 80-90% |

Part 2: Gabriel Synthesis of Primary Amine

To introduce the primary amino group, the Gabriel synthesis is employed. This method uses the phthalimide anion as an ammonia surrogate, which elegantly prevents the over-alkylation often seen with direct amination, thus ensuring a high yield of the desired primary amine.[6][7]

Mechanism and Rationale

The reaction is a classic SN2 nucleophilic substitution. Potassium phthalimide, prepared by deprotonating phthalimide with a base like potassium hydroxide, is a potent nucleophile.[8] It attacks the electrophilic α-carbon of the 2,3'-dibromoacetophenone, displacing the bromide ion and forming the N-alkylated phthalimide intermediate.

Caption: The Gabriel synthesis step.

Expertise & Causality:

-

Nucleophile Choice: Phthalimide is ideal because after the initial alkylation, the lone pair on the nitrogen is delocalized by the two adjacent carbonyl groups, rendering it non-nucleophilic and preventing further reaction.[9]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is preferred as it effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the SN2 reaction.

Experimental Protocol: Synthesis of N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide

-

Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the potassium phthalimide.

-

Substrate Addition: Add a solution of 2,3'-dibromoacetophenone (1.0 eq) in DMF to the flask.

-

Reaction: Heat the mixture to 80-100 °C and stir for 2-3 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from ethanol or acetic acid can be performed for further purification.

| Parameter | Value |

| Starting Material | 2,3'-Dibromoacetophenone |

| Reagent | Potassium Phthalimide |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-100 °C |

| Typical Yield | 85-95% |

Part 3: Reduction of the Carbonyl Group

The next step is the selective reduction of the ketone functionality to a secondary alcohol. This transformation is critical for establishing the final amino alcohol structure.

Mechanism and Rationale

Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect the less reactive imide carbonyls of the phthalimide group. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent (typically an alcohol) yields the desired hydroxyl group.

Caption: Two-step mechanism of ketone reduction by NaBH₄.

Expertise & Causality:

-

Reagent Selectivity: The choice of NaBH₄ over a more powerful reagent like lithium aluminum hydride (LiAlH₄) is critical. LiAlH₄ would non-selectively reduce both the ketone and the phthalimide imide groups, leading to undesired byproducts.

-

Stereochemistry: This reduction creates a new chiral center at the benzylic carbon. Using an achiral reducing agent like NaBH₄ will result in a racemic mixture of (R)- and (S)-enantiomers. Enantioselective reduction would require a chiral reducing agent or catalyst.

Experimental Protocol: Synthesis of N-(2-hydroxy-2-(3-bromophenyl)ethyl)phthalimide

-

Setup: Suspend the N-substituted phthalimide (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension in an ice bath to 0-5 °C.

-

Reagent Addition: Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred suspension, maintaining the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid or acetone to destroy excess NaBH₄.

-

Isolation: Reduce the solvent volume under vacuum. Add water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

| Parameter | Value |

| Starting Material | N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

Part 4: Deprotection to Yield the Amino Alcohol

The final step in forming the free amino alcohol is the removal of the phthalimide protecting group. Hydrazinolysis is the most common and effective method for this cleavage.

Mechanism and Rationale

The Ing-Manske procedure involves reacting the N-alkylated phthalimide with hydrazine (N₂H₄).[10] Hydrazine acts as a strong nucleophile, attacking the imide carbonyls in a two-step process. This results in the formation of the desired primary amine and a very stable, five-membered cyclic hydrazide byproduct, phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion.

Caption: Deprotection via hydrazinolysis.

Expertise & Causality:

-

Method Choice: Hydrazinolysis is generally preferred over acid or base hydrolysis, which require harsh conditions (high temperatures and strong acids/bases) that could potentially degrade the product. The precipitation of the phthalhydrazide byproduct simplifies the purification process significantly.[9]

Experimental Protocol: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol

-

Setup: Dissolve the N-substituted phthalimide alcohol (1.0 eq) in ethanol in a round-bottom flask with a magnetic stirrer and reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Workup (Acidification): Cool the mixture and acidify with concentrated hydrochloric acid to dissolve the product amine and fully precipitate the phthalhydrazide.

-

Isolation of Byproduct: Filter off the phthalhydrazide solid and wash it with a small amount of cold ethanol.

-

Isolation of Product: Evaporate the filtrate to dryness to obtain the crude hydrochloride salt. For the free base, instead of evaporating, make the filtrate basic with NaOH or KOH, extract the free amine with a solvent like ethyl acetate, dry the organic layer, and evaporate to yield the amino alcohol as an oil or solid.

| Parameter | Value |

| Starting Material | N-(2-hydroxy-2-(3-bromophenyl)ethyl)phthalimide |

| Reagent | Hydrazine Hydrate (N₂H₄·H₂O) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Typical Yield | 75-85% |

Part 5: Formation of the Hydrochloride Salt

For improved stability, handling, and solubility, the final amino alcohol free base is converted to its hydrochloride salt.

Protocol and Rationale

The free base is an oil or low-melting solid that can be hygroscopic and susceptible to oxidation. Converting it to a salt typically yields a stable, crystalline solid with a sharp melting point, which is easier to purify, weigh, and store.[11]

Experimental Protocol

-

Dissolution: Dissolve the purified 2-amino-1-(3-bromophenyl)ethan-1-ol free base in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in ether or isopropanol, or bubble anhydrous HCl gas through the solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

| Parameter | Value |

| Starting Material | 2-Amino-1-(3-bromophenyl)ethan-1-ol |

| Reagent | Hydrogen Chloride (HCl) |

| Solvent | Diethyl Ether / Isopropanol |

| Product Form | Crystalline Solid |

| Melting Point | ~245 °C (decomposes)[11] |

References

- Periasamy, M., & Reddy, M. R. (1990). Reduction of oximes with sodium borohydride-copper (II) sulfate in methanol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 29(5), 494-495.

- Jit, P., et al. (2015). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry, 13(30), 8196-8201.

- Setamdideh, D., & Karimi, Z. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2853-2857.

- Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System.

- Boruah, A., et al. (1997). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones. Synlett, 1997(11), 1251-1252.

- Ghosh, A. K., McKee, S. P., & Sanders, W. M. (1991). STEREOSELECTIVE REDUCTION OF α-HYDROXY OXIME ETHERS: A CONVENIENT ROUTE TO CIS-1,2-AMINO ALCOHOLS. Tetrahedron Letters, 32(7), 711-714.

- ChemicalBook. (n.d.). 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis.

- Ferreira, B., et al. (2019).

- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile.

- Encyclopedia MDPI. (2022). Synthetic Cathinones.

- Valente, M. J., et al. (2024).

- Coppola, M., & Mondola, R. (2012). Synthetic Cathinones and amphetamine analogues: What's the rave about?. Toxicology letters, 211(2), 121-126.

- Echemi. (n.d.). 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE.

- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.

- Wang, Y., et al. (2024).

- Quora. (2020). What is bromination acetophenone?.

- Advanced ChemBlocks. (n.d.). (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride.

- Wikipedia. (n.d.). Oxime.

- LibreTexts Chemistry. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones.

- ChemistryViews. (2022). Iron-Catalyzed Hydrogenations of Ketones, Aldehydes, and Imines.

- Wikipedia. (n.d.). Gabriel synthesis.

- Master Organic Chemistry. (2025). The Gabriel Synthesis.

- Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications.

- PubChem. (n.d.). 2-Amino-2-(3-bromophenyl)ethanol.

- Structural chemistry of oximes - Supporting Information. (n.d.).

- Wikipedia. (n.d.). α-Ketol rearrangement.

- BenchChem. (n.d.). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols.

- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.

- Krische, M. J., et al. (2017). From Hydrogenation to Transfer Hydrogenation to Hydrogen Auto-Transfer in Enantioselective Metal-Catalyzed Carbonyl Reductive Coupling. Accounts of chemical research, 50(8), 1957–1968.

- ResearchGate. (n.d.). Catalytic hydrogenation of imines.

- ACS Publications. (n.d.). Structural Chemistry of Oximes.

- Professor Dave Explains. (2025). Enantioselective Hydrogenation of Carbonyls and Imines.

- Al-Haiza, M. A. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 5(10), 88-93.

- Organic Chemistry – Specific Name Reactions. (n.d.).

- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

- Zhang, X., et al. (n.d.). Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Wiley-VCH.

- Smith, J. H., & Kaiser, E. T. (1970). Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime. The Journal of Organic Chemistry, 35(9), 3123-3125.

- PubChemLite. (n.d.). 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride.

- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.

- CymitQuimica. (n.d.). 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.

- Ambeed. (n.d.). Stereoselectivity of the Beckmann Rearrangement of the Oxime Derived from 4-Bromoacetophenone.

- ChemScene. (n.d.). 2-Amino-1-(3-bromophenyl)ethan-1-ol.

- Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.

- Sciencemadness.org. (2010). Reduction of oximes to corresponding amines.

- Chemspace. (n.d.). 2-amino-2-(3-bromophenyl)ethan-1-ol.

- BLDpharm. (n.d.). This compound.

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistnotes.com [chemistnotes.com]

- 7. kvmwai.edu.in [kvmwai.edu.in]

- 8. Gabriel Synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

A Guide to the Spectroscopic Characterization of 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise structural confirmation of novel chemical entities and their intermediates is a cornerstone of scientific rigor. 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a key chiral building block, frequently utilized in the synthesis of neurologically active compounds and other complex molecular architectures.[1][2] Its utility stems from the versatile functional groups it possesses: a primary amine, a primary alcohol, and a brominated aromatic ring, all of which can be further functionalized.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just reference data, but also the underlying principles and experimental logic required for robust structural verification. The protocols and interpretations herein are presented to ensure self-validating and reproducible results, a critical aspect of Good Laboratory Practice (GLP).

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's structure. The hydrochloride salt form means the primary amine is protonated, existing as an ammonium group (-NH₃⁺). This significantly influences its spectroscopic signature compared to the free base.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For a hydrochloride salt like this, the choice of a deuterated solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices because they readily dissolve the salt. A key difference is that in D₂O, the acidic protons from the -OH and -NH₃⁺ groups will exchange with deuterium and become invisible in the spectrum. In DMSO-d₆, these protons are typically observable.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

A standard pulse program is used, with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is best understood by breaking down the structure into its constituent spin systems.

-

Aromatic Region (δ 7.2-7.8 ppm): The 3-bromophenyl group gives rise to a complex multiplet pattern. We expect four distinct signals:

-

One proton will be a singlet (or a narrow triplet), located between two bromine atoms.

-

The other three protons will appear as multiplets due to ortho and meta couplings. Their chemical shifts are influenced by the electron-withdrawing effect of the bromine and the amino-ethanol side chain.

-

-

Methine Proton (-CH-N⁺H₃, δ ~4.5-5.0 ppm): This proton is adjacent to the chiral center, the aromatic ring, and the methylene group. It will appear as a multiplet, split by the two diastereotopic protons of the adjacent methylene group.

-

Methylene Protons (-CH₂-OH, δ ~3.5-4.0 ppm): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will appear as a complex multiplet, each split by the other and by the methine proton.

-

Exchangeable Protons (variable):

-

Ammonium Protons (-N⁺H₃): In DMSO-d₆, these often appear as a broad singlet. Its position is highly dependent on concentration and temperature.

-

Hydroxyl Proton (-OH): This will likely appear as a triplet, coupled to the adjacent methylene protons.

-

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.75 | s | 1H | Ar-H |

| ~7.50-7.65 | m | 2H | Ar-H |

| ~7.35-7.45 | t | 1H | Ar-H |

| ~5.5 (broad) | s | 1H | -OH |

| ~4.65 | m | 1H | -CH(NH₃⁺)- |

| ~3.70-3.90 | m | 2H | -CH₂OH |

| ~8.5 (very broad) | s | 3H | -NH₃⁺ |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. As the ¹³C isotope has a low natural abundance, longer acquisition times or a greater number of scans are typically required compared to ¹H NMR.

Experimental Protocol: ¹³C NMR

The sample preparation and instrumentation are identical to that of ¹H NMR. The key difference is the use of a carbon-observe pulse program, often with proton decoupling (like the standard PENDANT or DEPT sequences) to simplify the spectrum and enhance the signal.

Predicted ¹³C NMR Spectrum and Interpretation

We expect to see 8 distinct carbon signals corresponding to the 8 carbon atoms in the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six signals are expected. The carbon atom directly bonded to the bromine (C-Br) will be significantly shifted. The other five will have shifts determined by their position relative to the substituents.

-

Aliphatic Carbons (δ 50-70 ppm):

-

The methine carbon (-C H(NH₃⁺)-) will appear in the range of δ 50-60 ppm.

-

The methylene carbon (-C H₂OH) will be slightly more deshielded due to the adjacent oxygen, appearing around δ 60-70 ppm.

-

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~143.5 | Ar-C (quaternary) |

| ~131.0 | Ar-CH |

| ~130.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~126.5 | Ar-CH |

| ~122.0 | Ar-C-Br (quaternary) |

| ~65.0 | -CH₂OH |

| ~55.0 | -CH(NH₃⁺)- |

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FTIR

A common and reliable method is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-600 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, and aromatic C=C bonds.

-

O-H and N-H Stretching Region (3500-2800 cm⁻¹): This region will be broad and complex. The O-H stretch from the alcohol will appear as a broad band around 3300 cm⁻¹. Overlapping this will be the N-H stretching bands from the ammonium salt (-NH₃⁺), which typically appear as a broad, strong absorption between 3200 and 2800 cm⁻¹.

-

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches will be visible as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information:

-

N-H Bending: Ammonium salt bending vibrations appear around 1600-1500 cm⁻¹.

-

Aromatic C=C Stretching: These occur in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The primary alcohol C-O stretch will give a strong band around 1050 cm⁻¹.

-

C-Br Stretching: This will be a weaker band in the lower frequency region, typically around 700-600 cm⁻¹.

-

Table 3: Predicted Major IR Absorption Bands (ATR)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3200-2800 | Strong, Broad | N-H stretch (ammonium salt) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1575 | Medium-Strong | N-H bend (ammonium salt) |

| 1500-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~700 | Medium | C-Br stretch |

Workflow and Data Integration

The power of spectroscopic analysis lies in the integration of data from multiple techniques. A discrepancy in one spectrum can be clarified by another, leading to an unambiguous structural assignment.

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a comprehensive and definitive method for its structural verification. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. By following standardized protocols and integrating the data from these orthogonal techniques, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, thereby upholding the principles of scientific integrity in their research and development endeavors.

References

- MySkinRecipes. (n.d.). (2S)-2-Amino-2-(3-bromophenyl)ethanol. Retrieved from MySkinRecipes website. [Link not available]

- BenchChem. (2025). A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]

Sources

The Solubility Profile of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Solubility Landscape of Novel APIs

In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. It dictates the bioavailability, route of administration, and ultimately, the therapeutic efficacy of a drug product. This guide provides an in-depth technical exploration of the solubility characteristics of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, a molecule of interest for researchers in medicinal chemistry and drug development. In the absence of extensive published solubility data for this specific compound, this paper adopts a first-principles approach. We will dissect the molecular structure, apply established chemical theories, and draw parallels with related compounds to construct a predictive solubility profile. Furthermore, we will equip the reader with a robust experimental framework to determine its solubility with precision.

Molecular Characterization and Predicted Solubility Behavior

This compound is a chiral amino alcohol hydrochloride salt. Its structure, featuring a brominated phenyl ring, an amino group, and a hydroxyl group, imparts a distinct set of physicochemical properties that govern its interaction with various solvents.

Key Physicochemical Properties:

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₁₁BrClNO | [1] |

| Molecular Weight | 252.54 g/mol | [1] |

| Melting Point | 245°C (decomposes) | [1] |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The presence of the hydrochloride salt form is the most critical determinant of its solubility. The ionic character imparted by the protonated amine and the chloride counter-ion suggests a high affinity for polar solvents capable of solvating these ions. The hydroxyl group and the amino group can also participate in hydrogen bonding, further enhancing solubility in protic solvents. Conversely, the bromophenyl group is lipophilic and will favor interactions with less polar, aprotic, or nonpolar solvents. The XLogP3 value of 2.9 indicates a moderate degree of lipophilicity for the free base.

Based on these structural features, we can predict the following general solubility trends:

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol. These solvents can effectively solvate the ions through ion-dipole interactions and engage in hydrogen bonding with the amino and hydroxyl groups.

-

Moderate to High Solubility: Likely in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents have high dielectric constants and can solvate cations well, though they are not hydrogen bond donors.

-

Low to Negligible Solubility: Anticipated in nonpolar solvents like toluene, hexane, and diethyl ether. These solvents lack the polarity to overcome the lattice energy of the salt and cannot engage in the necessary intermolecular interactions for dissolution.

-

Variable Solubility: Solubility in solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane, will depend on the delicate balance between the polar and nonpolar characteristics of the molecule.

Insights from Structurally Related Compounds

While direct solubility data for our target molecule is scarce, examining the solubility of analogous compounds can provide valuable contextual clues.

-

Phenylethanolamine: The parent compound, phenylethanolamine, is reported to be soluble in water. Its hydrochloride salt is expected to have even greater aqueous solubility. For the free base, 2-Amino-1-phenylethanol, high solubility has been reported in DMSO (100 mg/mL) and moderate solubility in ethanol (27 mg/mL), while it is insoluble in water (< 0.1 mg/mL).[2][3] This highlights the significant impact of the hydrochloride salt on aqueous solubility.

-

3-Bromoamphetamine hydrochloride: This compound shares the bromophenyl group and the hydrochloride salt form. It is reported to be soluble in:

-

DMF: 25 mg/mL

-

DMSO: 20 mg/mL

-

Ethanol: 30 mg/mL

-

PBS (pH 7.2): 10 mg/mL[4]

-

This data suggests that our target molecule, with its additional hydroxyl group enhancing polarity, should exhibit at least comparable, if not better, solubility in these polar solvents.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is governed by a thermodynamic balance between the lattice energy of the crystal and the solvation energy of the individual ions and molecules.

ΔG_solution = ΔH_solution - TΔS_solution

For dissolution to be spontaneous, the Gibbs free energy of solution (ΔG_solution) must be negative. This is achieved when the energy released upon solvation of the ions by the solvent molecules is sufficient to overcome the energy required to break apart the crystal lattice.

Experimental Determination of Solubility: A Standardized Protocol

To obtain definitive solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.[5]

-

-

Separation of Solid and Liquid Phases:

-

Remove the vials from the shaker and centrifuge them at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Back-calculate the concentration of the original supernatant using the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

-

Concluding Remarks for the Practicing Scientist

While a comprehensive public database on the solubility of this compound is not yet available, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for a robust predictive assessment. The presence of the hydrochloride salt, along with the polar amino and hydroxyl functionalities, strongly suggests a favorable solubility profile in polar protic and aprotic solvents. For drug development professionals, the provided experimental protocol offers a clear and reliable pathway to generate the precise solubility data required for informed decisions in formulation, process development, and preclinical studies. The insights and methodologies presented in this guide are intended to empower researchers to confidently navigate the challenges of characterizing novel APIs and accelerate their journey from the laboratory to the clinic.

References

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Phenylethanolamine. Retrieved from [Link]

Sources

Material Safety Data Sheet for 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride

An In-depth Technical Guide to the Safe Handling and Risk Assessment of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride

This document provides a comprehensive safety and handling guide for this compound. As specific safety data for this compound is not extensively published, this guide synthesizes information from structurally analogous chemicals, established chemical principles, and standard laboratory safety protocols. It is designed for researchers, scientists, and drug development professionals who require a deeper, context-driven understanding of the compound's risk profile beyond a standard data sheet.

Section 1: Compound Profile and Strategic Context

1.1 Chemical Identity and Structural Analogs

This compound is a synthetic organic compound, typically used as a building block in medicinal chemistry and pharmaceutical research.[1][2] It belongs to the class of amino alcohols, containing a primary amine, a hydroxyl group, and a brominated aromatic ring. The hydrochloride salt form generally enhances stability and solubility in aqueous media.

Due to its specific substitution pattern, it is crucial to distinguish it from its isomers, which may have different CAS numbers and potentially different biological or toxicological profiles:

-

(R)-enantiomer hydrochloride: CAS 2829292-62-6[3]

-

Positional Isomer (1-amino, 3-bromo): 2-Amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, CAS 14615-28-2[4]

-

Positional Isomer (1-amino, 2-bromo): 2-Amino-1-(2-bromophenyl)ethanol hydrochloride, CAS 71095-20-0[5]

The guidance within this document is predicated on the shared functional groups (amino alcohol, bromophenyl) across these related structures.

1.2 Intended Use

This compound is intended for laboratory research and development purposes only.[6] Its utility lies in the strategic placement of reactive functional groups—the amine and alcohol—allowing for its incorporation into larger, more complex molecules with potential pharmacological activity.[2][7]

Section 2: The Hazard Landscape: A Synthesized Risk Assessment

2.1 Anticipated GHS Classification

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Assessment |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 2-(2-Bromophenyl)ethan-1-ol and 2-(3-Bromophenyl)ethanol.[8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common characteristic of amino compounds and reported for multiple analogs.[8][9][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Expected due to the irritant nature of the compound; can cause significant eye discomfort or damage.[8][9][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | The fine, powdered nature of the solid can lead to irritation of the respiratory tract upon inhalation.[8][9][10] |

2.2 Expert Rationale for Hazards

-

Irritation: The primary amine is weakly basic and can disrupt skin and mucosal membranes, leading to irritation. The hydrochloride salt is acidic and can also contribute to this effect.

-

Toxicity: Halogenated aromatic compounds can exhibit toxicity through various mechanisms. While this compound's specific profile is unknown, the "Harmful if swallowed" classification for its analogs necessitates careful handling to prevent ingestion.[8][9]

-

Respiratory Effects: As a fine solid, the compound can be easily aerosolized. Inhalation of airborne powder can cause mechanical and chemical irritation to the nose, throat, and lungs.[5][9]

Section 3: Proactive Exposure Control and Laboratory Workflow

A risk-based approach to handling mandates the use of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE) to minimize or eliminate exposure. All operations should be performed in a designated area.

3.1 Engineering Controls

-

Primary Control: All weighing, transferring, and dissolution of the solid compound must be conducted inside a certified chemical fume hood to control airborne dust.[10]

-

Secondary Control: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]

3.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a full-face shield. Standard safety glasses are insufficient.[10]

-

Skin Protection:

-

Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[6]

-

Lab Coat: A fully buttoned lab coat must be worn to protect street clothes and skin.

-

-

Respiratory Protection: If work outside of a fume hood is unavoidable and there is a risk of aerosolization, a government-approved respirator (e.g., N95 or higher) is required.[6]

3.3 Laboratory Handling Workflow

The following diagram outlines the standard workflow for safely handling the compound from receipt to disposal.

Caption: Standard laboratory workflow for handling chemical powders.

Section 4: Chemical Compatibility and Reactivity

Understanding the reactivity profile is crucial for safe experimental design and storage.

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can react exothermically and potentially decompose the molecule.

-

Strong Bases: Will neutralize the hydrochloride salt and liberate the free amine. This reaction itself is not typically hazardous but changes the compound's properties.

-

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide/hydrogen chloride gas.[9]

-

Storage Conditions: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][12] Some suppliers recommend refrigerated storage (0-8 °C).[3]

Section 5: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

5.1 First Aid Measures

| Exposure Route | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10] |

| Skin Contact | Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][9] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |

5.2 Spill Response Decision Tree

This diagram provides a logical flow for responding to a chemical spill.

Caption: Decision tree for responding to a laboratory chemical spill.

Section 6: Lifecycle Management: Storage and Disposal

6.1 Storage

-

General: Store in a cool, dry, well-ventilated area away from incompatible substances.[6][12]

-

Container: Keep container tightly sealed to prevent moisture absorption and contamination.[12][13]

-

Temperature: While room temperature storage is cited[5], refrigerated conditions (0-8°C) may be preferable for long-term stability, as recommended by some suppliers.[3]

6.2 Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Generation: Collect waste material and any contaminated items (e.g., weigh boats, gloves, absorbent pads) in a designated, labeled, and sealed container.[9][10]

-

Disposal Route: Do not dispose of down the drain. Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.

Section 7: Data Synthesis and Regulatory Context

7.1 Physical and Chemical Properties

| Property | Value | Source / Analog |

| Molecular Formula | C₈H₁₁BrClNO | Direct from suppliers.[3][4] |

| Molecular Weight | 252.54 g/mol | Direct from suppliers.[3][4] |

| Appearance | Solid (Form not specified) | Inferred from handling instructions. |

| Melting Point | 245 °C (decomposes) | Data for isomer CAS 14615-28-2.[4] |

| XLogP3 | 0.8 | Computed for free base form.[14] |

| Topological Polar Surface Area | 46.3 Ų | Computed for free base form.[14] |

7.2 Regulatory Information

This compound is generally supplied for research and development purposes and may be exempt from certain national chemical inventory reporting requirements (e.g., under the TSCA R&D Exemption in the US).[15] It is the user's responsibility to ensure compliance with all applicable regulations for the purchase, use, and disposal of this chemical.

References

- Safety D

- SAFETY DATA SHEET. Spectrum Chemical (2022-05-04).

- 2-Amino-1-(2-bromophenyl)ethanol hydrochloride. Advanced ChemBlocks.

- Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. (2016-04-21).

- SAFETY D

- safety d

- SAFETY DATA SHEET. Fisher Scientific (2009-09-26).

- Safety D

- 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089. PubChem.

- SAFETY D

- (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride. Advanced ChemBlocks.

- 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE. Echemi.

- 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis. ChemicalBook.

- 2-phenoxyethanol - Substance Inform

- Selected amines and amino alcohols. Miljøstyrelsen.

- 2-Amino-2-(3-bromophenyl)ethanol | C8H10BrNO | CID 22145001. PubChem.

- (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl. SynHet.

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals (2011-01-01).

- (R)-2-Amino-2-(3-chlorophenyl)ethanol. Sigma-Aldrich.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- This compound. CymitQuimica.

Sources

- 1. (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl [synhet.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]